Nylidrin hydrochloride

Description

Properties

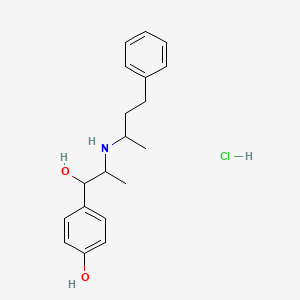

IUPAC Name |

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJHABUMMDMAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957360 | |

| Record name | Nylidrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID856009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

849-55-8 | |

| Record name | Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nylidrin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nylidrin hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nylidrin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Buphenine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NYLIDRIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC69E3PW7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Nylidrin Hydrochloride on Beta-Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nylidrin hydrochloride, also known as buphenine hydrochloride, is a sympathomimetic amine that has been clinically utilized for its vasodilatory properties. While traditionally classified as a beta-adrenergic agonist, a comprehensive review of the available scientific literature reveals a more complex pharmacological profile. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with beta-adrenergic receptors. It consolidates available quantitative data on its binding affinity and functional potency, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams. A notable finding is the evidence suggesting a significant interaction of Nylidrin with alpha-adrenergic receptors, which is also explored to provide a complete and nuanced understanding of its physiological effects.

Introduction

This compound is a peripheral vasodilator that has been used in the management of vascular disorders characterized by vasospasm, such as Raynaud's disease and intermittent claudication.[1] Its therapeutic effects have been primarily attributed to its ability to relax vascular smooth muscle, leading to increased blood flow.[1] The principal mechanism underlying this vasodilation has been historically ascribed to its agonist activity at beta-adrenergic receptors.[1][2]

Beta-adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are crucial regulators of cardiovascular and pulmonary function. They are broadly classified into three subtypes: β1, β2, and β3. Stimulation of β2-adrenergic receptors, which are predominantly located on vascular smooth muscle cells, leads to vasodilation.[3] In contrast, stimulation of β1-adrenergic receptors, primarily found in the heart, results in increased heart rate and contractility.[4]

This guide will delve into the specific interactions of this compound with these receptor subtypes, presenting the available quantitative data and the experimental methods used to derive them. Furthermore, it will address the evidence pointing towards a significant alpha-adrenergic component in its mechanism of action, a factor that is critical for a comprehensive understanding of this compound's pharmacological profile.

Core Mechanism of Action at Beta-Adrenergic Receptors

This compound functions as an agonist at beta-adrenergic receptors.[2] Upon binding to these receptors, particularly the β2 subtype, it initiates a cascade of intracellular events that culminate in smooth muscle relaxation.

Signaling Pathway

The binding of Nylidrin to a β2-adrenergic receptor triggers a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).[1] The activated α-subunit of the Gs protein (Gαs) then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase (MLCK). This ultimately results in the relaxation of the vascular smooth muscle and vasodilation.[1]

Quantitative Pharmacological Data

A critical aspect of understanding a drug's mechanism of action is the quantitative assessment of its interaction with its targets. This includes its binding affinity (Ki or KD) and its functional potency (EC50).

Binding Affinity

Binding affinity reflects how strongly a ligand binds to a receptor. A lower dissociation constant (KD) or inhibition constant (Ki) indicates a higher binding affinity.

A significant finding from a study on rat vas deferens indicates that this compound possesses a substantially higher affinity for α1-adrenergic receptors than for β2-adrenergic receptors.[5]

| Receptor Subtype | Tissue/System | Ligand | Parameter | Value (nM) |

| α1-Adrenergic | Rat Vas Deferens | Nylidrin | KD | 41 ± 3 |

| β2-Adrenergic | Rat Vas Deferens | Nylidrin | KD | 900 ± 50 |

Functional Potency

Functional potency (EC50) is the concentration of a drug that gives a half-maximal response.

A study on isolated, arterially perfused cat eyes observed that Nylidrin induced a half-maximal response at a concentration of 40 to 50 µM.[6]

| Parameter | Tissue/System | Value (µM) |

| Half-Maximal Response | Cat Eye | 40 - 50 |

Comprehensive EC50 data for Nylidrin at human β1, β2, and β3 adrenergic receptors are not available in the current literature.

Experimental Protocols

The quantitative data presented above are derived from specific experimental assays. The following sections outline the general methodologies for these key experiments.

Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity of a drug for a receptor.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the adrenergic receptor of interest are homogenized, and the cell membranes are isolated by centrifugation.

-

Incubation: The isolated membranes are incubated with a specific radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors or [³H]-dihydroalprenolol for β receptors) and varying concentrations of unlabeled this compound.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of Nylidrin that inhibits 50% of the specific binding of the radioligand (IC50). The Ki or KD value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

cAMP accumulation assays are functional assays used to determine the potency (EC50) of a Gs-coupled receptor agonist.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the β-adrenergic receptor subtype of interest are cultured in appropriate media.

-

Treatment: The cells are treated with varying concentrations of this compound for a specific period.

-

Cell Lysis: The cells are lysed to release the intracellular contents, including cAMP.

-

Detection: The concentration of cAMP in the cell lysate is quantified using a variety of methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF).

-

Data Analysis: The data are plotted as a dose-response curve, and the EC50 value is determined, representing the concentration of Nylidrin that produces 50% of the maximal response.

Interaction with Alpha-Adrenergic Receptors

The finding that this compound exhibits a significantly higher binding affinity for α1-adrenergic receptors compared to β2-adrenergic receptors in rat vas deferens is a critical consideration in understanding its overall mechanism of action.[5] While Nylidrin is functionally a β-agonist, its interaction with α1-receptors could contribute to its pharmacological effects.

Stimulation of α1-adrenergic receptors, which are also prevalent in vascular smooth muscle, typically leads to vasoconstriction. Therefore, Nylidrin's higher affinity for these receptors presents a pharmacological paradox. It is possible that Nylidrin acts as an antagonist or a very weak partial agonist at α1-receptors, which could contribute to its vasodilatory effect by blocking the actions of endogenous vasoconstrictors like norepinephrine. However, further functional studies are required to elucidate the precise nature of Nylidrin's activity at α1-adrenergic receptors.

Conclusion

This compound's mechanism of action is more complex than its simple classification as a beta-adrenergic agonist would suggest. While it does act as an agonist at β2-adrenergic receptors, leading to vasodilation through the canonical Gs-adenylyl cyclase-cAMP pathway, there is compelling evidence of its high affinity for α1-adrenergic receptors. This dual interaction likely contributes to its overall pharmacological profile.

The lack of comprehensive quantitative data for Nylidrin's binding and functional activity at all human beta-adrenergic receptor subtypes highlights an area for future research. A complete understanding of its receptor selectivity and potency is essential for a more precise application of this drug and for the development of more targeted therapeutics. The experimental protocols detailed in this guide provide a framework for conducting such investigations. For drug development professionals, the complex pharmacology of Nylidrin underscores the importance of comprehensive receptor profiling to fully characterize the mechanism of action of a compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Nylidrin | C19H25NO2 | CID 4567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effects of beta-agonists on b- and c-waves implicit for adrenergic mechanisms in cat retina - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Nylidrin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin (B1677059) hydrochloride, also known as buphenine hydrochloride, is a synthetic sympathomimetic amine that primarily functions as a peripheral vasodilator.[1][2] Classified as a beta-adrenergic agonist, it has been historically utilized in the management of peripheral vascular disorders, such as intermittent claudication, and certain conditions that may benefit from increased blood flow.[1][3] Its therapeutic effects are attributed to its ability to relax the smooth muscles in blood vessels, thereby enhancing circulation.[3] This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, pharmacological profile, and relevant experimental protocols for Nylidrin hydrochloride.

Chemical and Physical Properties

This compound is a white, crystalline powder that is odorless and tasteless.[4][5] It exhibits slight solubility in water and alcohol.[5] The following table summarizes its key chemical and physical properties.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]phenol;hydrochloride | [2] |

| Molecular Formula | C₁₉H₂₆ClNO₂ | [2][6] |

| Molecular Weight | 335.9 g/mol | [2][6] |

| Melting Point | 217 °C | [4] |

| Solubility | Slightly soluble in water and alcohol; very slightly soluble in chloroform (B151607) and ether. | [5] |

| pH (1% solution) | 4.5 - 6.5 | [4][5] |

| Appearance | White crystalline powder | [4] |

| Odor | Odorless | [4] |

| Taste | Tasteless | [4] |

| CAS Number | 849-55-8 | [5] |

Mechanism of Action

This compound exerts its pharmacological effects primarily through the stimulation of beta-adrenergic receptors.[1][7] This action initiates a cascade of intracellular events, leading to vasodilation and other physiological responses.

Signaling Pathway

The primary mechanism of action involves the activation of β2-adrenergic receptors, which are G-protein-coupled receptors.[4] Upon binding of this compound, the receptor activates a stimulatory G-protein (Gs). This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, resulting in a decrease in intracellular calcium concentrations.[1] This reduction in free calcium ions within vascular smooth muscle cells leads to their relaxation and, consequently, vasodilation.[1]

References

- 1. What is the mechanism of Buphenine Hydrochloride? [synapse.patsnap.com]

- 2. Nylidrin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. nylidrin | Dosing & Uses | medtigo [medtigo.com]

- 4. Nylidrin | C19H25NO2 | CID 4567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 849-55-8 [chemicalbook.com]

- 6. Nylidrin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 7. go.drugbank.com [go.drugbank.com]

Pharmacological Profile of Nylidrin as a Vasodilator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nylidrin (B1677059), also known as buphenine, is a sympathomimetic drug historically used as a peripheral vasodilator for the treatment of vascular disorders such as arteriosclerosis and Raynaud's disease.[1][2][3] Its primary mechanism of action involves the stimulation of β-adrenergic receptors, leading to the relaxation of vascular smooth muscle and a subsequent increase in blood flow.[4] This technical guide provides a comprehensive overview of the pharmacological profile of Nylidrin, with a specific focus on its vasodilator properties. It includes available data on its mechanism of action, pharmacokinetics, and relevant (though limited) quantitative efficacy data. Detailed descriptions of key experimental methodologies used to assess its effects are also provided, along with diagrams of its signaling pathway. It is important to note that Nylidrin has been withdrawn from the market in the United States by the FDA due to a lack of substantial evidence of effectiveness for certain indications.[3]

Mechanism of Action

Nylidrin functions primarily as a β-adrenergic receptor agonist.[4] While it is often classified as a β1/β2 adrenergic agonist, its vasodilatory effects are predominantly attributed to its action on β2-adrenergic receptors located on vascular smooth muscle cells.[5]

Signaling Pathway

The binding of Nylidrin to β2-adrenergic receptors initiates a cascade of intracellular events culminating in vasodilation. This signaling pathway is outlined below:

-

Receptor Binding: Nylidrin binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of vascular smooth muscle cells.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gs protein releases its bound GDP and binds GTP, causing the dissociation of the α subunit (Gαs) from the βγ subunits.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[6]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7]

-

Phosphorylation of Downstream Targets: PKA phosphorylates several downstream targets, which collectively lead to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium. This includes the phosphorylation of myosin light chain kinase (MLCK), which inhibits its activity.

-

Smooth Muscle Relaxation: The net effect of these events is the relaxation of the vascular smooth muscle, resulting in vasodilation and increased blood flow.[8]

Quantitative Pharmacological Data

Quantitative data on the pharmacological profile of Nylidrin is limited in publicly available literature. The following tables summarize the available information.

Table 1: Receptor Binding Affinity

| Receptor Subtype | Ligand | Species | Tissue | Ki / Kd | Reference |

| β-Adrenergic | Nylidrin | - | - | Data not available | - |

Note: While Nylidrin is known to be a β-adrenergic agonist, specific binding affinity values (Ki or Kd) are not readily found in the surveyed literature.

Table 2: In Vitro Efficacy for Vasodilation

| Preparation | Agonist | Parameter | Value | Reference |

| Various isolated tissues | Nylidrin | Vasodilation | Confirmed | [2] |

| - | Nylidrin | EC50 | Data not available | - |

Note: Studies have confirmed the vasodilatory effect of Nylidrin in isolated tissues, but specific EC50 values from dose-response studies are not available in the reviewed literature.

Table 3: Pharmacokinetic Parameters

| Parameter | Value | Species | Route of Administration | Reference |

| Absorption | Readily absorbed | Human | Gastrointestinal | [2] |

| Duration of Action | ~10 hours | Human | Oral | [2] |

| Half-life (t1/2) | Data not available | - | - | - |

| Volume of Distribution (Vd) | Data not available | - | - | - |

| Clearance (CL) | Data not available | - | - | - |

Note: While some qualitative pharmacokinetic data is available, specific quantitative parameters like half-life, volume of distribution, and clearance are not well-documented in the available literature.

Experimental Protocols

Detailed, step-by-step protocols for studies specifically using Nylidrin are scarce. However, the following sections describe the general methodologies that have been and could be employed to evaluate the vasodilator properties of a compound like Nylidrin.

In Vitro Vasodilation Assay (Isolated Blood Vessel Rings)

This protocol describes a common method for assessing the direct vasodilatory effect of a compound on isolated blood vessels.

Objective: To determine the concentration-response relationship of Nylidrin-induced relaxation in pre-contracted arterial rings.

Materials:

-

Isolated arteries (e.g., rat aorta, porcine coronary artery)

-

Krebs-Henseleit solution (or similar physiological salt solution)

-

Vasoconstrictor agent (e.g., Phenylephrine (B352888), Norepinephrine)

-

Nylidrin hydrochloride

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution. Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the ring to a fixed hook and the other to a force transducer.

-

Equilibration and Viability Check: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g). During this period, replace the bath solution every 15-20 minutes. To check the viability of the tissue, induce a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl). To assess endothelial integrity, pre-contract the rings with a vasoconstrictor (e.g., phenylephrine) and then induce relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).

-

Pre-contraction: After a washout period, induce a stable submaximal contraction with a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces ~80% of the maximal response).

-

Cumulative Concentration-Response Curve: Once the contraction is stable, add Nylidrin to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM). Allow the tissue to reach a stable response at each concentration before adding the next.

-

Data Analysis: Record the tension at each concentration. Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the Nylidrin concentration to generate a concentration-response curve. From this curve, calculate the EC50 (the concentration of Nylidrin that produces 50% of the maximal relaxation).

Measurement of Peripheral Blood Flow (Venous Occlusion Plethysmography)

This protocol outlines a non-invasive method to measure changes in limb blood flow in humans in response to a vasodilator.[9][10][11][12]

Objective: To quantify the effect of Nylidrin on peripheral blood flow.

Materials:

-

Venous occlusion plethysmograph (strain gauge or air-filled cuff)

-

Blood pressure cuffs (for occlusion)

-

Data acquisition system

-

Nylidrin (for oral or intra-arterial administration)

Procedure:

-

Subject Preparation: The subject should rest in a supine position in a temperature-controlled room for at least 20 minutes to achieve a stable baseline. The forearm (or calf) to be measured is slightly elevated above the level of the heart.

-

Plethysmograph and Cuff Placement: Place the strain gauge or plethysmographic cuff around the widest part of the forearm (or calf). Place a blood pressure cuff for venous occlusion around the upper arm (or thigh) and another cuff around the wrist (or ankle) for arterial occlusion to exclude hand/foot circulation from the measurement.

-

Baseline Measurement: Inflate the wrist/ankle cuff to a suprasystolic pressure (e.g., 200 mmHg). Then, inflate the upper arm/thigh cuff to a pressure that occludes venous return but does not affect arterial inflow (e.g., 40-50 mmHg) for a short period (e.g., 7-10 seconds). The plethysmograph will record the increase in limb volume, which reflects the arterial inflow. Repeat this measurement several times to obtain a stable baseline blood flow.

-

Drug Administration: Administer Nylidrin. The route of administration can be oral or, for more direct and localized effects, intra-arterial into the brachial artery.

-

Post-Dose Measurements: At specified time points after drug administration, repeat the blood flow measurements as described in step 3.

-

Data Analysis: Calculate the rate of change of limb volume during venous occlusion to determine blood flow, typically expressed in ml/100ml of tissue/minute. Compare the post-dose blood flow measurements to the baseline to determine the effect of Nylidrin.

Discussion and Conclusion

Nylidrin is a β-adrenergic agonist that exerts its vasodilatory effects through the stimulation of β2-adrenergic receptors, leading to an increase in intracellular cAMP and subsequent relaxation of vascular smooth muscle. While its mechanism of action is well-understood and consistent with other β2-agonists, there is a notable lack of publicly available, detailed quantitative data regarding its receptor binding affinity, in vitro potency, and human pharmacokinetic parameters. The available literature confirms its ability to increase peripheral blood flow, but the clinical significance of this effect has been questioned, leading to its withdrawal from the US market.

The experimental protocols described provide a framework for the preclinical and clinical evaluation of vasodilators like Nylidrin. Future research on similar compounds would benefit from rigorous quantitative analysis, including the determination of binding constants, EC50 values in various vascular beds, and comprehensive pharmacokinetic profiling. Such data is crucial for a thorough understanding of a drug's pharmacological profile and for predicting its clinical efficacy and safety.

References

- 1. High-performance liquid chromatography of two peripheral vasodilators, this compound and isoxsuprine hydrochloride, in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. nihs.go.jp [nihs.go.jp]

- 4. MeSH Browser [meshb.nlm.nih.gov]

- 5. Nylidrin: a potent anti-hypertensive agent in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cAMP signaling inhibits dihydropyridine-sensitive Ca2+ influx in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of cAMP-PKA signaling in vivo inhibits smooth muscle cell proliferation induced by vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ending Restenosis: Inhibition of Vascular Smooth Muscle Cell Proliferation by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of peripheral blood flow in patients with peripheral artery disease: Methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Plethysmographic assessment of vasomotor response in patients with congestive heart failure before and after heart transplantation - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Effect of Nylidrin Hydrochloride on Cerebral Blood Flow: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin (B1677059) hydrochloride, a beta-adrenergic agonist, has historically been classified as a peripheral vasodilator. Its purported mechanism of action, involving the relaxation of vascular smooth muscle, has led to its investigation for conditions associated with reduced blood flow, including cerebrovascular insufficiency. However, the therapeutic efficacy of nylidrin in augmenting cerebral blood flow (CBF) remains a subject of considerable debate, with conflicting findings reported in the scientific literature. This technical guide provides a comprehensive review of the available evidence on the effects of nylidrin hydrochloride on cerebral circulation, presenting quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. Notably, the U.S. Food and Drug Administration (FDA) has withdrawn nylidrin from the U.S. market due to a lack of substantial evidence of its effectiveness for cerebral circulatory insufficiencies.[1]

Mechanism of Action: Beta-Adrenergic Stimulation

This compound primarily exerts its pharmacological effects through the stimulation of beta-adrenergic receptors, with a particular affinity for β2-receptors located on vascular smooth muscle cells.[2] The binding of nylidrin to these G-protein coupled receptors initiates a signaling cascade that ultimately leads to vasodilation.

Signaling Pathway

The vasodilatory effect of nylidrin is mediated by the following intracellular signaling pathway:

Quantitative Effects on Cerebral Blood Flow: Conflicting Evidence

The available data on the quantitative effects of this compound on cerebral blood flow are inconsistent. Early research suggested a significant increase in CBF with prolonged oral administration, while other studies using intravenous administration reported no change or even a decrease. This discrepancy may be attributable to differences in study design, patient populations, and methodologies for measuring CBF.

Table 1: Summary of Quantitative Data on the Effect of this compound on Cerebral Blood Flow

| Study (as cited in McHenry, 1972) | Route of Administration | Duration of Treatment | Cerebral Blood Flow Measurement Method | Key Findings |

| Eisenberg | Oral | > 2 weeks | Kety-Schmidt | 43% increase in cerebral blood flow[3] |

| Meyer et al. | Intravenous | Not specified | Nitrous Oxide Method | No change in cerebral blood flow or oxygen consumption[3] |

| Heiss et al. | Not specified | Not specified | Not specified | Decrease in total cerebral blood flow in 11 out of 15 patients[3] |

Experimental Protocols: A Methodological Overview

The conflicting findings necessitate a critical examination of the experimental protocols employed in these early studies. The primary methods for measuring cerebral blood flow during that era are described below.

The Kety-Schmidt Method

The Kety-Schmidt technique, a cornerstone of early CBF research, is based on the Fick principle. It involves the inhalation of an inert, diffusible tracer, such as nitrous oxide, and the measurement of its concentration in arterial and jugular venous blood over time.

Experimental Workflow for the Kety-Schmidt Method

Key Parameters for the Kety-Schmidt Method:

-

Tracer: 15% Nitrous Oxide in the inhaled gas mixture.

-

Sampling Sites: Femoral or brachial artery and internal jugular vein.

-

Sampling Schedule: Samples are typically drawn at multiple time points over a 10-15 minute period.

-

Analysis: The concentration of the tracer in blood is determined using techniques such as gas chromatography or mass spectrometry.

Other Methodologies

Other techniques for measuring cerebral blood flow, though less detailed in the context of early nylidrin research, include:

-

Xenon-133 Clearance: This method involves the inhalation or intracarotid injection of the radioactive isotope Xenon-133. The rate at which the tracer is "washed out" from the brain tissue is monitored by external detectors and is proportional to cerebral blood flow.

-

Transcranial Doppler (TCD): A non-invasive technique that uses ultrasound to measure the velocity of blood flow in the major cerebral arteries.

-

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These imaging techniques utilize radioactive tracers to provide quantitative maps of regional cerebral blood flow.

-

Magnetic Resonance Imaging (MRI): Techniques such as Arterial Spin Labeling (ASL) allow for non-invasive quantification of cerebral blood flow.

Discussion and Future Directions

The conflicting evidence surrounding the efficacy of this compound in increasing cerebral blood flow underscores the challenges in cerebrovascular pharmacology. The discrepancies in the reported findings may be due to a variety of factors, including:

-

Route of Administration: Oral administration may lead to different pharmacokinetic and pharmacodynamic profiles compared to intravenous injection.

-

Patient Population: The underlying cerebrovascular health of the study participants could significantly influence their response to a vasodilator.

-

Methodological Limitations: The inherent variability and limitations of the CBF measurement techniques used in older studies could have contributed to the inconsistent results.

Given that nylidrin has been withdrawn from the U.S. market, further large-scale clinical trials are unlikely. However, the historical data provides valuable lessons for the development and evaluation of future cerebral vasodilators. A thorough understanding of the drug's mechanism of action, coupled with the use of modern, precise techniques for measuring cerebral blood flow, is essential for accurately assessing the therapeutic potential of any new agent.

For drug development professionals, the case of nylidrin highlights the importance of:

-

Rigorous Preclinical and Clinical Trial Design: Utilizing appropriate controls, standardized methodologies, and well-defined patient populations.

-

Advanced Imaging Techniques: Employing modern, quantitative imaging modalities to accurately assess changes in both global and regional cerebral blood flow.

-

Dose-Response Studies: Clearly establishing the relationship between drug dosage and its effect on cerebral hemodynamics.

References

Early Clinical Investigations of Nylidrin for Cognitive Impairment: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The "cerebral vasodilator" hypothesis of treating cognitive decline was a prominent theory in the mid to late 20th century. This theory posited that age-related cognitive impairment was, in part, a consequence of reduced cerebral blood flow, and that pharmacological interventions capable of increasing blood supply to the brain could, therefore, improve cognitive function. Nylidrin (B1677059) hydrochloride, a beta-adrenergic agonist with vasodilating properties, emerged as a candidate for this therapeutic approach. This whitepaper revisits the seminal early studies that investigated Nylidrin's potential in treating cognitive and emotional symptoms in geriatric patients.

Proposed Mechanism of Action

Nylidrin's primary pharmacological effect is vasodilation, mediated through its action as a beta-adrenoceptor agonist. This leads to the relaxation of smooth muscle in peripheral blood vessels. The therapeutic rationale for its use in cognitive impairment was the extrapolation that this vasodilatory effect would extend to the cerebral vasculature, thereby increasing cerebral blood flow and oxygenation to brain tissue.

Key Clinical Trials

Two key double-blind, placebo-controlled studies from 1979 form the cornerstone of the early clinical investigation of Nylidrin for cognitive impairment. While the full-text of these articles was not accessible for a comprehensive quantitative analysis, the abstracts provide crucial details regarding the study designs and outcomes.

Garetz et al. (1979): Efficacy of Nylidrin Hydrochloride in the Treatment of Cognitive Impairment in the Elderly[1]

This study investigated the effects of this compound against a placebo in patients with mild to moderate symptoms of chronic brain syndrome.

-

Experimental Protocol:

-

Study Design: Double-blind, placebo-controlled.

-

Patient Population: 60 geriatric patients (aged 65-99 years) with mild to moderate chronic brain syndrome.

-

Treatment: Nylidrin HCl (24 mg daily).

-

Duration: 9 months, with peak effectiveness noted at 3 months.

-

Primary Outcome Measures: Not explicitly detailed in the abstract, but the study concluded that Nylidrin was more effective than placebo in ameliorating symptoms of cognitive impairment.

-

Goldstein & Birnbom (1979): Nylidrin HCL in the Treatment of Symptoms of the Aged: A Double-Blind Placebo Controlled Study[2]

This study aimed to assess the effectiveness and safety of Nylidrin HCL in geriatric patients with a range of cognitive, emotional, and physical impairments.

-

Experimental Protocol:

-

Study Design: Double-blind, placebo-controlled.

-

Patient Population: 60 geriatric patients with mild to moderate cognitive, emotional, and physical impairment.

-

Treatment Protocol: A 3-week placebo washout period followed by 12 weeks of treatment with either Nylidrin HCL or a placebo. The specific dosage of Nylidrin was not detailed in the abstract.

-

Primary Outcome Measures:

-

Sandoz Clinical Assessment Geriatric (SCAG) Scale

-

Nurse's rating of ward behavior (SCASNO)

-

Hamilton Psychiatric Rating Scale for Depression

-

Katz Adjustment Scales (2 of the scales)

-

-

Data Presentation

Due to the unavailability of the full-text articles, a detailed quantitative data table with mean scores, standard deviations, and p-values cannot be constructed. The available information is summarized below.

Table 1: Summary of Key Early Nylidrin Clinical Trials for Cognitive Impairment

| Study | Patient Population | N | Dosage | Duration | Key Assessment Tools | Reported Outcome |

| Garetz et al. (1979)[1] | Geriatric patients (65-99 years) with mild to moderate chronic brain syndrome. | 60 | 24 mg daily | 9 months | Not specified in abstract | Nylidrin was more effective than placebo in ameliorating symptoms of cognitive impairment. |

| Goldstein & Birnbom (1979)[2] | Geriatric patients with mild to moderate cognitive, emotional, and physical impairment. | 60 | Not specified in abstract | 12 weeks | SCAG, SCASNO, Hamilton Depression Scale, Katz Adjustment Scales | Significant improvement in symptom severity in the Nylidrin group compared to the placebo group. |

Assessment Methodology: The Sandoz Clinical Assessment Geriatric (SCAG) Scale

The Sandoz Clinical Assessment Geriatric (SCAG) scale was a critical instrument in the evaluation of Nylidrin's efficacy. A detailed understanding of this scale is essential for interpreting the study outcomes. The SCAG is a 19-item, clinician-rated scale designed to assess a range of symptoms common in geriatric patients with cognitive decline. Each item is rated on a 7-point scale of severity.

Table 2: Core Domains of the Sandoz Clinical Assessment Geriatric (SCAG) Scale

| Domain | Assessed Symptoms |

| Cognitive | Confusion, Mental Alertness, Recent Memory, Disorientation, Self-Care |

| Affective | Anxiety, Depression, Emotional Lability, Irritability |

| Somatic | Fatigue, Appetite, Dizziness, Bothering with others |

| Interpersonal | Unsociability, Uncooperativeness |

| Overall Impression | A global assessment of the patient's condition |

Discussion and Limitations

A 1979 review by Yesavage et al. on vasodilators for senile dementias highlighted that many studies of this class of drugs suffered from methodological weaknesses, including poor study design and inconsistent application of outcome measures.[3] While the Nylidrin studies employed a double-blind, placebo-controlled design, the lack of detailed quantitative data in the accessible literature makes it impossible to gauge the magnitude and clinical significance of the observed effects. The reliance on rating scales, which have an inherent degree of subjectivity, is another consideration.

Furthermore, the "cerebral vasodilator" hypothesis itself has been largely superseded by more nuanced understandings of the pathophysiology of dementia, which involve complex neurodegenerative processes beyond simple vascular insufficiency.

Conclusion

The early clinical investigations of Nylidrin for cognitive impairment represent a historically significant chapter in the quest for treatments for age-related cognitive decline. These studies, conducted within the framework of the cerebral vasodilator hypothesis, suggested a potential for Nylidrin to ameliorate cognitive and behavioral symptoms in geriatric patients. However, the available evidence, limited to abstracts and reviews, lacks the detailed quantitative data and rigorous methodological reporting required by modern standards to definitively establish efficacy. For contemporary researchers and drug development professionals, these early studies serve as a valuable case study in the evolution of clinical trial design and the understanding of cognitive disorders, while also underscoring the critical importance of robust data reporting for the validation of therapeutic claims. Future research into vascular contributions to cognitive impairment may draw lessons from these early explorations, albeit with the benefit of more sophisticated diagnostic tools and a deeper understanding of the multifaceted nature of dementia.

References

- 1. Efficacy of this compound in the treatment of cognitive impairment in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nylidrin HCL in the treatment of symptoms of the aged: a double-blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasodilators in senile dementias: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

Nylidrin Hydrochloride: A Technical Guide on its Role in Peripheral Vascular Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nylidrin hydrochloride, a beta-adrenergic agonist, has been historically utilized in the management of peripheral vascular diseases (PVD) such as arteriosclerosis obliterans and thromboangiitis obliterans (Buerger's disease).[1][2][3] Its therapeutic rationale is centered on its vasodilatory properties, which aim to enhance blood flow to ischemic tissues. This technical guide provides a comprehensive overview of the mechanism of action, pharmacokinetic profile, and clinical application of this compound in PVD. It includes a summary of available data, details of relevant experimental protocols, and visual representations of its signaling pathway and experimental workflows to support further research and drug development efforts in this domain.

Introduction to this compound and Peripheral Vascular Disease

Peripheral vascular disease encompasses a range of conditions characterized by the narrowing or blockage of blood vessels outside of the heart and brain, primarily affecting the arteries of the limbs. This can lead to ischemia, resulting in symptoms like intermittent claudication, rest pain, and in severe cases, ulceration and gangrene.[4]

This compound is a sympathomimetic amine that acts as a peripheral vasodilator.[5] Its primary therapeutic goal in PVD is to alleviate symptoms by improving blood circulation to the affected extremities.[5] While it has been used for several decades, a detailed technical understanding of its pharmacological properties is crucial for its appropriate application and for the development of novel, more effective therapies.

Mechanism of Action

This compound's primary mechanism of action is the stimulation of β-adrenergic receptors on vascular smooth muscle cells.[5] This interaction initiates a signaling cascade that leads to vasodilation.

Signaling Pathway:

The binding of Nylidrin to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), activates the associated Gs protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates several downstream targets. A key target in vascular smooth muscle is myosin light chain kinase (MLCK). Phosphorylation of MLCK inhibits its activity, leading to a decrease in the phosphorylation of myosin light chains. This reduction in phosphorylated myosin light chains results in the relaxation of the vascular smooth muscle, causing vasodilation and increased blood flow.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. Claudicating Patients with Peripheral Artery Disease have Meaningful Improvement in Walking Speed after Supervised Exercise Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Management of Intermittent Claudication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound IN SENILE ARTERIOSCLEROSIS - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Use of Nylidrin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Nylidrin hydrochloride in cell culture. The protocols detailed below are designed for studying its effects on signal transduction pathways, particularly the β-adrenergic signaling cascade, and for assessing its impact on cell viability and vasodilation-related cellular events.

Introduction

This compound is a β-adrenergic agonist known for its vasodilatory effects.[1][2] Its mechanism of action primarily involves the stimulation of β-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB). The phosphorylation of CREB is a critical event in mediating the cellular responses to β-adrenergic stimulation. These notes provide protocols to investigate these effects in relevant cell lines such as Human Umbilical Vein Endothelial Cells (HUVECs) and Vascular Smooth Muscle Cells (VSMCs).

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA or Bradford)

-

Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-GAPDH)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

-

cAMP assay kit (e.g., ELISA or TR-FRET based)

-

Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Vascular Smooth Muscle Cells (VSMCs)

Preparation of this compound Stock Solution

This compound has good solubility in water and DMSO. For cell culture applications, a concentrated stock solution in DMSO is recommended.

| Parameter | Value |

| Solvent | DMSO |

| Stock Concentration | 10 mM |

| Storage | -20°C in aliquots |

| Preparation | Dissolve the appropriate amount of this compound powder in DMSO to achieve a 10 mM concentration. Vortex briefly to ensure complete dissolution. Centrifuge briefly to pellet any undissolved particles. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. |

Experimental Protocols

Cell Culture

Protocol for Culturing HUVECs and VSMCs:

-

Culture HUVECs in Endothelial Cell Growth Medium supplemented with the necessary growth factors and antibiotics.

-

Culture VSMCs in DMEM supplemented with 10% FBS and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency. For experiments, seed cells at the densities specified in the respective protocols.

Assessment of Cell Viability (Cytotoxicity Assay)

This protocol is to determine the concentration range of this compound that is non-toxic to the cells.

Experimental Workflow:

Protocol:

-

Seed HUVECs or VSMCs in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 1 mM) and perform 1:10 dilutions.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Incubate the plates for 24, 48, or 72 hours.

-

Perform a cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.

Expected Quantitative Data (Based on related compounds):

| Cell Line | Compound | Incubation Time (h) | IC50 / CC50 (µM) |

| MDCK | This compound | - | >500 (CC50) |

| Neonatal Rat Myocytes | Isoproterenol (B85558) | 6 | >250 |

Note: The cytotoxicity of this compound is expected to be low. The provided data for the related compound isoproterenol suggests that concentrations up to 100 µM are unlikely to be cytotoxic in short-term assays.

Measurement of Intracellular cAMP Levels

This protocol is to quantify the increase in intracellular cAMP following stimulation with this compound.

Experimental Workflow:

Protocol:

-

Seed HUVECs or VSMCs in 24-well plates and grow until they reach 80-90% confluency.

-

(Optional) Serum-starve the cells for 2-4 hours prior to treatment to reduce basal cAMP levels.

-

Prepare different concentrations of this compound in serum-free medium. A concentration range of 10 nM to 10 µM is a good starting point.

-

Aspirate the medium and add the this compound solutions to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells according to the instructions of the cAMP assay kit.

-

Perform the cAMP assay and measure the signal (e.g., absorbance or fluorescence).

-

Calculate the intracellular cAMP concentration based on a standard curve.

Expected Quantitative Data (Based on related compounds):

| Cell Line | Compound | Concentration | Incubation Time (min) | Fold Increase in cAMP |

| VSMCs | Isoproterenol | 10 nM | 1 | ~2-fold |

| HUVECs | Isoproterenol | 1 µM | 30 | Significant increase |

Western Blot Analysis of CREB Phosphorylation

This protocol is to detect the phosphorylation of CREB at Serine 133, a key downstream event of cAMP/PKA activation.

Experimental Workflow:

Protocol:

-

Seed HUVECs or VSMCs in 6-well plates and grow to 80-90% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.

Expected Quantitative Data (Based on related compounds):

| Cell Line | Compound | Concentration | Incubation Time | Expected Outcome |

| HAoSMCs | Isoproterenol | 1 µM | 30-120 min | Significant increase in pCREB/CREB ratio |

| Cardiomyocytes | Isoproterenol | 100 nM | 30 min | Time-dependent increase in pCREB |

Signaling Pathway

The primary signaling pathway activated by this compound is the β-adrenergic pathway, leading to the activation of CREB.

Troubleshooting

| Problem | Possible Cause | Solution |

| No increase in cAMP | - this compound concentration too low- Incubation time too short- Degraded this compound- Cell line does not express functional β-adrenergic receptors | - Perform a dose-response experiment with a wider concentration range.- Perform a time-course experiment.- Use a fresh aliquot of this compound.- Confirm receptor expression by RT-PCR or Western blot. |

| No increase in CREB phosphorylation | - Same as above- Inefficient cell lysis or protein extraction- Issues with antibodies or Western blot procedure | - Optimize cell lysis protocol.- Use fresh lysis buffer with phosphatase inhibitors.- Validate primary and secondary antibodies.- Optimize Western blot conditions (e.g., blocking, antibody concentration). |

| High background in Western blot | - Insufficient blocking- Antibody concentration too high- Insufficient washing | - Increase blocking time or use a different blocking agent.- Titrate primary and secondary antibodies.- Increase the number and duration of washes. |

| High cell death at expected therapeutic concentrations | - Error in stock solution calculation- Cell line is particularly sensitive- Contamination | - Verify the concentration of the stock solution.- Perform a more detailed cytotoxicity assay with a lower concentration range.- Check for contamination in cell culture. |

These protocols and application notes provide a robust framework for investigating the in vitro effects of this compound. Researchers should adapt these guidelines to their specific cell lines and experimental conditions for optimal results.

References

Application Notes and Protocols for Nylidrin Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of Nylidrin hydrochloride in various animal models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the pharmacological effects of this peripheral vasodilator.

Mechanism of Action

This compound is a beta-adrenergic agonist with a primary affinity for β2-adrenergic receptors.[1][2] Its mechanism of action involves the stimulation of these receptors on smooth muscle cells, leading to a cascade of intracellular events that result in vasodilation and relaxation of other smooth muscles, such as those in the bronchi and uterus.[1][3]

Upon binding to the β2-adrenergic receptor, Nylidrin activates the associated Gs-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][3] This elevation in cAMP activates protein kinase A (PKA), which phosphorylates several target proteins. In smooth muscle cells, this leads to the inhibition of myosin light chain kinase (MLCK) and the opening of calcium-activated potassium channels. The cumulative effect is a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[1]

References

- 1. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on an isolated innervated preparation of guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]

Application Notes: Nylidrin in the Study of Smooth Muscle Relaxation

Introduction

Nylidrin, also known as buphenine, is a sympathomimetic agent recognized for its vasodilatory properties.[1] It functions primarily as a beta-adrenergic agonist, with a notable effect on vascular smooth muscle.[2][3][4] These characteristics make Nylidrin a valuable pharmacological tool for researchers and scientists investigating the mechanisms of smooth muscle relaxation, particularly in the context of vascular physiology and drug development for peripheral vascular diseases.[1][5] Although its clinical use has been limited in some regions due to questions of efficacy, its well-defined mechanism of action provides a clear model for studying beta-adrenergic signaling pathways in smooth muscle.[2][3]

Mechanism of Action

Nylidrin's primary mechanism for inducing smooth muscle relaxation is through its action as a β2-adrenergic receptor agonist.[2][6] The signaling cascade is initiated when Nylidrin binds to β2-adrenergic receptors on the surface of vascular smooth muscle cells.[1][3] This binding activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[3]

Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels is the critical step leading to relaxation.[2][3] In vascular smooth muscle, cAMP inhibits myosin light chain kinase (MLCK).[2][3] MLCK is the enzyme responsible for phosphorylating the light chains of myosin, a necessary step for the interaction of myosin with actin and subsequent muscle contraction.[2][3] By inhibiting MLCK, Nylidrin reduces the phosphorylation of myosin light chains, leading to a decrease in contractile force and ultimately, smooth muscle relaxation and vasodilation.[2][3]

This is in contrast to its effect on cardiac myocytes, where an increase in cAMP leads to increased contraction.[3] The differential effect highlights the tissue-specific signaling pathways and protein interactions that govern smooth muscle versus cardiac muscle function.

Applications in Research

Nylidrin serves as a specific agonist to probe the function and regulation of the β2-adrenergic receptor signaling pathway in various smooth muscle tissues. It can be utilized in a range of experimental models, from in vitro studies on isolated tissue preparations to in vivo animal studies.[3][6] Researchers can use Nylidrin to:

-

Investigate the dose-dependent relaxation responses of different vascular beds.

-

Study the role of the β2-adrenergic system in pathological conditions such as hypertension and vasospasm.[6]

-

Screen for potential drug candidates that modulate smooth muscle tone.

-

Elucidate the downstream signaling components of the cAMP pathway in smooth muscle cells.

Data Presentation

Table 1: In Vivo Efficacy of Nylidrin in Spontaneously Hypertensive Rats (SHR)

| Parameter | Value | Species/Model | Reference |

| Minimum Effective Dose | 0.5 mg/kg, s.c. | Spontaneously Hypertensive Rats (SHR) | [6] |

| Duration of Action | > 3 hours | Spontaneously Hypertensive Rats (SHR) | [6] |

| Effect on Blood Pressure | Lowered | Spontaneously Hypertensive Rats (SHR) | [6] |

| Effect on Heart Rate | Increased | Spontaneously Hypertensive Rats (SHR) | [6] |

Experimental Protocols

Protocol 1: In Vitro Assessment of Nylidrin-Induced Vasodilation in Isolated Aortic Rings

This protocol describes a standard method for evaluating the relaxant effect of Nylidrin on isolated arterial segments.

1. Materials and Reagents:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Nylidrin Hydrochloride

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

2. Tissue Preparation:

-

Humanely euthanize the rat and perform a thoracotomy to expose the thoracic aorta.

-

Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Clean the aorta of adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length.

3. Experimental Setup:

-

Mount the aortic rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

Connect the rings to isometric force transducers to record changes in tension.

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

4. Experimental Procedure:

-

After equilibration, induce a sustained contraction in the aortic rings by adding a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction has reached a stable plateau, add Nylidrin in a cumulative manner (e.g., from 1 nM to 100 µM) to the organ bath.

-

Record the relaxation response at each concentration.

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

5. Data Analysis:

-

Construct a concentration-response curve by plotting the percentage of relaxation against the logarithm of the Nylidrin concentration.

-

Calculate the EC50 value (the concentration of Nylidrin that produces 50% of the maximal relaxation) from the curve.

Mandatory Visualizations

Caption: Nylidrin signaling pathway in vascular smooth muscle.

References

- 1. What is the mechanism of Buphenine Hydrochloride? [synapse.patsnap.com]

- 2. Nylidrin | C19H25NO2 | CID 4567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Vasodilator drugs in peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nylidrin: a potent anti-hypertensive agent in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Nylidrin's Effects on Uterine Contractions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nylidrin, a beta-adrenergic agonist, has been investigated for its potential to relax uterine smooth muscle and inhibit contractions, a process known as tocolysis.[1] This property makes it a candidate for the management of preterm labor. These application notes provide a comprehensive guide to the experimental design for evaluating the effects of Nylidrin on uterine contractions, covering its mechanism of action, in vitro and in vivo experimental protocols, and data presentation.

Nylidrin acts as a beta-2 adrenergic receptor agonist.[2] The activation of these receptors in the myometrium (uterine smooth muscle) initiates a signaling cascade that leads to muscle relaxation.[2] Understanding this mechanism is crucial for designing experiments to test the efficacy of Nylidrin as a tocolytic agent.

Data Presentation

In Vitro Efficacy of Beta-Adrenergic Agonists on Uterine Contractions

The following table summarizes the inhibitory effects of various beta-adrenergic agonists on uterine contractions in in vitro settings. This data can serve as a reference for expected outcomes when testing Nylidrin.

| Beta-Adrenergic Agonist | Concentration | Uterine Preparation | Inhibitory Effect on Contraction Amplitude | Reference |

| Salbutamol | 10⁻⁴ M | Pregnant human myometrial strips (Oxytocin-induced) | 43.93% inhibition | [3] |

| Salbutamol + Rolipram | 10⁻⁴ M each | Pregnant human myometrial strips (Oxytocin-induced) | 69.9% inhibition | [3] |

| Ritodrine | 4.4 x 10⁻⁴ M | Pregnant human myometrial strips | Significant inhibition (potentiation with magnesium sulfate) | [3] |

| Terbutaline | 7 x 10⁻⁴ M | Pregnant human myometrial strips | Significant inhibition (potentiation with magnesium sulfate) | [3] |

| Ritodrine | 0.144 µg | Pregnant rat myometrial strips (Oxytocin-induced) | 26% reduction in AUC | [3] |

Clinical Tocolytic Efficacy of Nylidrin

This table presents clinical data on the success rate of Nylidrin in delaying preterm labor.

| Tocolytic Agent | Number of Patients | Gestational Age | Success Rate in Delaying Delivery | Reference |

| Nylidrin Hydrochloride | 43 | 28th to 36th week | 86% success in achieving a minimum birth weight of 2500 g | [2] |

| Placebo | 41 | 28th to 36th week | 71% success in achieving a minimum birth weight of 2500 g | [2] |

Signaling Pathway

Nylidrin-Mediated Uterine Relaxation

The following diagram illustrates the signaling pathway activated by Nylidrin in myometrial cells, leading to uterine relaxation.

Caption: Nylidrin signaling pathway in myometrial cells.

Experimental Protocols

In Vitro Analysis of Nylidrin's Effect on Uterine Contractions

This protocol details the methodology for assessing the dose-dependent inhibitory effect of Nylidrin on oxytocin-induced contractions in isolated uterine tissue.

1. Tissue Preparation:

-

Humanely euthanize a pregnant rat (e.g., Sprague-Dawley, late gestation) according to institutional guidelines.

-

Immediately perform a laparotomy and excise the uterine horns.

-

Place the uterine horns in cold, oxygenated Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11).

-

Clean the uterine horns of surrounding fat and connective tissue.

-

Cut longitudinal myometrial strips (approximately 10 mm long and 2-3 mm wide).

2. Organ Bath Setup:

-

Mount the myometrial strips vertically in an organ bath containing Krebs-Henseleit buffer at 37°C, continuously bubbled with 95% O2 and 5% CO2.

-

Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

-

Apply an initial tension of 1-2 grams and allow the tissue to equilibrate for at least 60 minutes, with regular buffer changes every 15-20 minutes.

3. Experimental Procedure:

-

After equilibration, induce stable, rhythmic contractions by adding a submaximal concentration of oxytocin (B344502) (e.g., 1-10 nM) to the organ bath.

-

Once a stable contractile pattern is established (typically 30-60 minutes), add Nylidrin in a cumulative, dose-dependent manner (e.g., 10⁻⁹ M to 10⁻⁴ M).

-

Allow the tissue to stabilize for a set period (e.g., 15-20 minutes) after each dose of Nylidrin before adding the next concentration.

-

Record the isometric contractions continuously throughout the experiment.

4. Data Analysis:

-

Measure the amplitude and frequency of contractions before and after the addition of each concentration of Nylidrin.

-

Calculate the percentage inhibition of contraction amplitude and frequency for each dose.

-

Construct a dose-response curve and determine the IC50 value (the concentration of Nylidrin that produces 50% of the maximal inhibitory effect).

In Vivo Assessment of Nylidrin's Tocolytic Efficacy in a Preterm Labor Model

This protocol describes an in vivo model to evaluate the ability of Nylidrin to delay the onset of preterm labor in rats.

1. Animal Model:

-

Use timed-pregnant rats (e.g., Sprague-Dawley).

-

On day 17 of gestation, induce preterm labor by administering mifepristone (B1683876) (RU-486) subcutaneously (e.g., 2.5 mg/kg). This will block progesterone (B1679170) receptors and initiate labor within 24-48 hours.

2. Drug Administration:

-

Divide the pregnant rats into at least two groups: a control group receiving a vehicle and a treatment group receiving Nylidrin.

-

Administer Nylidrin at a predetermined dose and route. Based on clinical use for other beta-agonists, a starting point for subcutaneous administration could be in the range of 0.1-1 mg/kg. The oral dosage for Nylidrin in other applications is around 12-48 mg/day, which can be adapted for animal studies.[2]

-

Administer the first dose of Nylidrin or vehicle a few hours after the mifepristone injection, before the expected onset of labor.

-

Continue treatment at regular intervals (e.g., every 6-8 hours) until delivery or a predetermined endpoint.

3. Monitoring and Outcome Measures:

-

Continuously monitor the rats for signs of labor and delivery (e.g., nesting behavior, vaginal bleeding, presence of pups).

-

Record the time of delivery for each rat.

-

The primary outcome measure is the delay in the time to delivery in the Nylidrin-treated group compared to the control group.

-

Secondary outcome measures can include the number of live pups, pup birth weight, and maternal well-being.

4. Data Analysis:

-

Compare the mean time to delivery between the Nylidrin-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Analyze the secondary outcome measures to assess any potential adverse effects.

Experimental Workflows

In Vitro Experimental Workflow

Caption: Workflow for in vitro uterine contraction assay.

In Vivo Experimental Workflow

Caption: Workflow for in vivo tocolysis experiment.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Nylidrin

Application Note and Protocol

Introduction

Nylidrin (B1677059) hydrochloride is a peripheral vasodilator used to treat disorders associated with poor blood circulation. The quantification of Nylidrin in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and specific analytical technique well-suited for this purpose. This document provides a detailed application note and protocol for the analysis of Nylidrin using a stability-indicating reversed-phase HPLC (RP-HPLC) method.

Methodology

A reliable and selective HPLC procedure has been established for the quantitative determination of nylidrin hydrochloride in pharmaceutical dosage forms.[1] The specificity of this stability-indicating HPLC procedure has been demonstrated for this compound.[1] The method utilizes a reversed-phase column with UV detection, which is a common and robust approach for the analysis of pharmaceutical compounds.

Data Presentation

The following tables summarize the key parameters of a validated HPLC method for Nylidrin analysis.

Table 1: Chromatographic Conditions

| Parameter | Specification |

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18 Reversed-Phase Column |

| Mobile Phase | Methanol: 0.05% Orthophosphoric Acid in water (70:30 v/v), pH adjusted to 3 |

| Flow Rate | 0.7 mL/min |

| Detection Wavelength | 225 nm |

| Column Temperature | Ambient |

| Injection Volume | 20 µL |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 1-5 µg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% |

| Specificity | The method is able to separate Nylidrin from its degradation products.[2] |

Experimental Protocols

1. Reagents and Materials

-

This compound Reference Standard

-

HPLC grade Methanol

-

HPLC grade Water

-

Orthophosphoric Acid (AR grade)

-

0.45 µm Membrane Filter

-

Pharmaceutical dosage forms of this compound

2. Preparation of Mobile Phase

-

Prepare a 0.05% orthophosphoric acid solution by adding 0.5 mL of orthophosphoric acid to 1000 mL of HPLC grade water.

-

Mix 700 mL of HPLC grade Methanol with 300 mL of the 0.05% orthophosphoric acid solution.

-

Adjust the pH of the mixture to 3 using orthophosphoric acid.

-

Degas the mobile phase by sonication for 15 minutes or by vacuum filtration through a 0.45 µm membrane filter.

3. Preparation of Standard Stock Solution (100 µg/mL)

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve the standard in the mobile phase.

-

Sonicate for 10 minutes to ensure complete dissolution.

-

Make up the volume to 100 mL with the mobile phase.

4. Preparation of Working Standard Solutions

-

From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 5 µg/mL by diluting with the mobile phase. These solutions are used to establish the calibration curve.

5. Sample Preparation (from Tablets)

-

Weigh and finely powder 20 tablets to determine the average weight.

-

Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

-

Make up the volume to 100 mL with the mobile phase.

-

Filter the solution through a 0.45 µm membrane filter.

-